9,9-Diphenyl-9H-fluoren-2-amine

Catalog No.
S843446
CAS No.
1268519-74-9
M.F
C25H19N
M. Wt
333.434
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Diphenyl-9H-fluoren-2-amine

CAS Number

1268519-74-9

Product Name

9,9-Diphenyl-9H-fluoren-2-amine

IUPAC Name

9,9-diphenylfluoren-2-amine

Molecular Formula

C25H19N

Molecular Weight

333.434

InChI

InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2

InChI Key

MQRGCMXCVJPWHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N)C5=CC=CC=C5

9,9-Diphenyl-9H-fluoren-2-amine is an organic compound characterized by its unique structure, which includes a fluorene backbone with two phenyl groups attached to the 9-position and an amine group at the 2-position. Its molecular formula is C25H19NC_{25}H_{19}N, and it has a molecular weight of approximately 357.43 g/mol. This compound appears as a white to light yellow crystalline powder and is known for its stability and relatively high melting point, ranging from 211 to 215 °C .

The structure of 9,9-diphenyl-9H-fluoren-2-amine contributes to its chemical properties, making it a versatile building block in organic synthesis and materials science. The presence of the amine group allows for various

  • Organic Synthesis

    9,9-DPF possesses an amine group and two phenyl rings, making it a potential building block for more complex organic molecules. Researchers might investigate its use in synthesizing new pharmaceuticals, functional materials, or organic catalysts [].

  • Dye Development

    The presence of aromatic rings in 9,9-DPF suggests it could have light absorbing properties. Researchers might explore its potential as a dye molecule for various applications [].

  • Optoelectronic Materials

    Fluorene derivatives are known for their interesting optoelectronic properties, such as fluorescence and conductivity. Some research might investigate if 9,9-DPF exhibits similar properties and could be useful in developing organic light-emitting diodes (OLEDs) or other optoelectronic devices [].

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield corresponding amines or hydrocarbons with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, influenced by the presence of various reagents like halogens or alkylating agents .

These reactions highlight the compound's reactivity and potential for further functionalization.

Research indicates that 9,9-diphenyl-9H-fluoren-2-amine exhibits various biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting potential applications in pharmaceuticals. The compound's structure allows it to interact with biological targets effectively, although detailed mechanisms of action require further exploration .

Mechanism of Action

Similar compounds have shown that they can target cellular components such as cell membranes and walls, leading to alterations in cellular morphology. This suggests that 9,9-diphenyl-9H-fluoren-2-amine may also affect metabolic pathways relevant to disease processes, including those involved in steroid biosynthesis and transport mechanisms.

The synthesis of 9,9-diphenyl-9H-fluoren-2-amine typically involves several methods:

  • Nucleophilic Substitution: A common method involves the reaction of naphthalen-1-amine with 9,9-diphenylfluorene under basic conditions (e.g., using triethylamine) in an organic solvent like dichloromethane or toluene.
  • Multi-step Synthesis: Industrial synthesis may utilize multi-step processes that include intermediate preparations and purification steps to enhance yield and efficiency .

These methods underscore the compound's accessibility for research and industrial applications.

The unique properties of 9,9-diphenyl-9H-fluoren-2-amine make it valuable in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its stability makes it suitable for developing novel materials with specific properties.
  • Pharmaceutical Research: Investigated for potential applications in drug development due to its biological activity.
  • Dyes and Pigments: Utilized in producing specialty chemicals and dyes due to its vibrant color characteristics .

Several compounds share structural similarities with 9,9-diphenyl-9H-fluoren-2-amine. Notable examples include:

  • N-(naphthalen-1-yl)-phenazine-1-carboxamide
  • N-(naphthalen-1-yl)-ethylenediamine
  • N-(naphthalen-1-yl)-phenylamine

Uniqueness

What sets 9,9-diphenyl-9H-fluoren-2-amine apart is its specific combination of a naphthalene ring, diphenylfluorene moiety, and an amine group. This unique arrangement imparts distinct chemical and physical properties that differentiate it from other similar compounds, making it particularly interesting for research and application in diverse fields .

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Wikipedia

2-Amino-9,9-diphenylfluorene

Dates

Modify: 2023-08-15

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